![molecular formula C17H13N5O4 B11664550 N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664550.png)

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

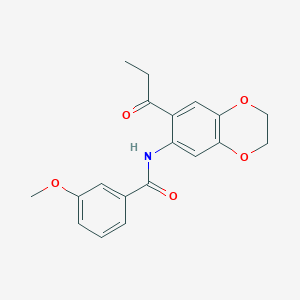

N'-[(E)-(3-Hydroxyphenyl)methyliden]-3-(3-Nitrophenyl)-1H-pyrazol-5-carbohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolring umfasst, der mit Hydroxyphenyl- und Nitrophenylgruppen substituiert ist. Aufgrund ihrer potentiellen biologischen und chemischen Eigenschaften hat sie in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[(E)-(3-Hydroxyphenyl)methyliden]-3-(3-Nitrophenyl)-1H-pyrazol-5-carbohydrazid erfolgt typischerweise durch die Kondensationsreaktion zwischen 3-Hydroxybenzaldehyd und 3-Nitrophenylhydrazin in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Chromatographietechniken gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Katalysatoren in Industriequalität sowie die Anwendung großtechnischer Reinigungsverfahren wie kontinuierlicher Chromatographie oder Kristallisation beinhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

N'-[(E)-(3-Hydroxyphenyl)methyliden]-3-(3-Nitrophenyl)-1H-pyrazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem entsprechenden Keton oder Aldehyd oxidiert werden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, OH-) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von entsprechenden Ketonen oder Aldehyden.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung verschiedener substituierter aromatischer Verbindungen, abhängig von den verwendeten Reagenzien.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 3-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N'-[(E)-(3-Hydroxyphenyl)methyliden]-3-(3-Nitrophenyl)-1H-pyrazol-5-carbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potentiellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Erforscht auf seine potentiellen therapeutischen Wirkungen und als Leitverbindung für die Medikamentenentwicklung.

Industrie: Anwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-(3-Hydroxyphenyl)methyliden]-3-(3-Nitrophenyl)-1H-pyrazol-5-carbohydrazid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Beispielsweise kann sie die Aktivität bestimmter Enzyme, die an der Zellproliferation beteiligt sind, hemmen, was zu ihren potentiellen Antikrebswirkungen führt .

Wirkmechanismus

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N'-[(E)-(2-Hydroxyphenyl)methyliden]-3-(3-Nitrophenyl)-1H-pyrazol-5-carbohydrazid

- N'-[(E)-(4-Ethoxyphenyl)methyliden]-3-(3-Nitrophenyl)-1H-pyrazol-5-carbohydrazid

- N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyliden]-3-(3-Nitrophenyl)-1H-pyrazol-5-carbohydrazid

Einzigartigkeit

N'-[(E)-(3-Hydroxyphenyl)methyliden]-3-(3-Nitrophenyl)-1H-pyrazol-5-carbohydrazid ist einzigartig aufgrund des Vorhandenseins sowohl von Hydroxy- als auch von Nitrosubstituenten an den aromatischen Ringen, die ihre chemische Reaktivität und biologische Aktivität erheblich beeinflussen können. Diese Kombination von funktionellen Gruppen macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C17H13N5O4 |

|---|---|

Molekulargewicht |

351.32 g/mol |

IUPAC-Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H13N5O4/c23-14-6-1-3-11(7-14)10-18-21-17(24)16-9-15(19-20-16)12-4-2-5-13(8-12)22(25)26/h1-10,23H,(H,19,20)(H,21,24)/b18-10+ |

InChI-Schlüssel |

QFLJOPDMMYHIPU-VCHYOVAHSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11664477.png)

![N-benzyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11664488.png)

![2-[1-benzyl-2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11664489.png)

![dimethyl 2-{1-[(4-chlorophenoxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11664498.png)

![2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11664510.png)

![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11664518.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664531.png)

![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11664533.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11664546.png)

![butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B11664556.png)